Elimination Kinetics in Mammalian Blood: 2,3-DNP vs. 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP & 3,5-DNP
2,3-DNP is cleared from mammalian blood far more rapidly than the commercially dominant 2,4-isomer. Following a single large intraperitoneal dose, the elimination half-time of 2,3-DNP was 2.7 minutes in mice and 12.5 minutes in rats, compared with 54.0 and 225 minutes, respectively, for 2,4-DNP . The near-instantaneous clearance of 2,3-DNP from blood (≤13 minutes across both species) contrasts with the prolonged residence of 2,6-DNP (238 and 210 minutes in mice and rats) and the intermediate kinetics of 2,5-DNP (3.3 and 13.0 minutes) and 3,4-DNP (3.5 and 11.5 minutes) .
| Evidence Dimension | Elimination half-time from blood (minutes) |
|---|---|
| Target Compound Data | 2,3-DNP: Mice 2.7 min; Rats 12.5 min |
| Comparator Or Baseline | 2,4-DNP: Mice 54.0 min, Rats 225 min; 2,5-DNP: Mice 3.3 min, Rats 13.0 min; 2,6-DNP: Mice 238 min, Rats 210 min; 3,4-DNP: Mice 3.5 min, Rats 11.5 min; 3,5-DNP: Mice 2.7 min, Rats 2.1 min |
| Quantified Difference | 2,3-DNP is eliminated ~20-fold faster than 2,4-DNP in mice and ~18-fold faster in rats; ~88-fold faster than 2,6-DNP in mice |
| Conditions | Single large intraperitoneal dose (20–180 mg/kg for mice; 20–90 mg/kg for rats); blood sampling for half-time determination [Harvey, 1959] |
Why This Matters
Procurement of the correct isomer is essential for toxicokinetic modeling and risk assessment, as substituting 2,4-DNP for 2,3-DNP would overestimate systemic persistence by 18- to 85-fold.
- [1] National Research Council (US) Safe Drinking Water Committee. Drinking Water and Health: Volume 4. Washington (DC): National Academies Press (US); 1982. Table VII-6. View Source
